Potassium arsenite anhydrous

acute toxicity LD50 arsenite salts

Potassium arsenite anhydrous (KAsO₂, MW 146.02) is a trivalent inorganic arsenical salt existing in two crystallographic forms—potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃)—both of which exhibit identical physicochemical properties. It appears as a white, hygroscopic powder with a density of 8.76 g/cm³ and decomposes at approximately 300 °C without melting.

Molecular Formula AsKO2
Molecular Weight 146.019 g/mol
CAS No. 13464-35-2
Cat. No. B076407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium arsenite anhydrous
CAS13464-35-2
Molecular FormulaAsKO2
Molecular Weight146.019 g/mol
Structural Identifiers
SMILES[O-][As]=O.[K+]
InChIInChI=1S/AsHO2.K/c2-1-3;/h(H,2,3);/q;+1/p-1
InChIKeyHEQWEGCSZXMIJQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water; slightly soluble in alcohol, Solubility in water: good

Potassium Arsenite Anhydrous (CAS 13464-35-2): Procurement-Grade Identity and Comparator Landscape


Potassium arsenite anhydrous (KAsO₂, MW 146.02) is a trivalent inorganic arsenical salt existing in two crystallographic forms—potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃)—both of which exhibit identical physicochemical properties [1]. It appears as a white, hygroscopic powder with a density of 8.76 g/cm³ and decomposes at approximately 300 °C without melting . The compound is freely soluble in water (yielding moderately basic solutions with pH > 7.0) but only slightly soluble in ethanol . Its acute oral LD₅₀ in rats is 14 mg/kg, placing it among the most toxic arsenite salts [2]. Historically, it served as the active basis of Fowler's solution (1% KAsO₂), the first documented cancer chemotherapeutic agent introduced in 1865, and as a reducing agent in mirror silvering manufacture [3]. The most relevant comparators for scientific selection include sodium arsenite (NaAsO₂, CAS 7784-46-5), arsenic trioxide (As₂O₃, CAS 1327-53-3), and potassium arsenate (K₃AsO₄, CAS 7784-41-0), each of which occupies a distinct position in the arsenical landscape with respect to oxidation state, counterion identity, solubility, and toxicological profile.

Why Potassium Arsenite Anhydrous Cannot Be Substituted by Sodium Arsenite or Arsenic Trioxide Without Quantitative Justification


Although sodium arsenite and potassium arsenite share the same trivalent arsenite anion (AsO₂⁻) and exhibit equipotent genotoxicity in the mouse bone marrow micronucleus assay (~10 mg/kg IP), they are not functionally interchangeable in procurement or experimental design [1]. The potassium salt demonstrates approximately 2.9-fold higher acute oral toxicity (LD₅₀ 14 mg/kg vs. 41 mg/kg for the sodium salt in rats), a difference attributable to the counterion's influence on absorption kinetics and systemic distribution [2]. Furthermore, potassium arsenite is formulated as Fowler's solution via dissolution of arsenic trioxide in potassium bicarbonate, a preparation pathway that is chemically inaccessible to the sodium analog and yields distinct solution-phase speciation [3]. Relative to arsenic trioxide (As₂O₃), potassium arsenite offers markedly higher aqueous solubility and yields basic rather than acidic solutions, enabling its use as both a reducing agent (e.g., in silver mirroring) and an analytical reagent under a formal national standard (CNS 7804) that has no parallel for the oxide [4]. These quantifiable differences in toxicity, solubility, solution chemistry, and regulatory standardization make blind substitution a source of experimental irreproducibility and regulatory non-compliance.

Potassium Arsenite Anhydrous: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Acute Oral Toxicity (LD₅₀): Potassium Arsenite Is ~2.9-Fold More Toxic Than Sodium Arsenite in Rats

Potassium arsenite exhibits an acute oral LD₅₀ of 14 mg/kg in rats, as originally determined by Lehman (1951) [1]. In direct comparison, sodium arsenite has an oral LD₅₀ of 41 mg/kg (0.041 g/kg) in rats, reported by Smyth et al. (1969) [2]. This represents an approximately 2.9-fold higher acute toxicity for the potassium salt. The difference is attributed to the differential bioavailability conferred by the potassium versus sodium counterion, despite both compounds sharing the same trivalent arsenite anion. Procurement decisions involving dose-ranging toxicology studies or hazard classification must account for this quantitative distinction: substituting sodium arsenite at equivalent mass doses will underestimate systemic arsenic exposure by a factor of approximately three.

acute toxicity LD50 arsenite salts toxicology

In Vivo Genotoxicity: Potassium Arsenite and Sodium Arsenite Are Equipotent in the Mouse Bone Marrow Micronucleus Assay

Tinwell, Stephens, and Ashby (1991) conducted a direct head-to-head comparison of sodium arsenite, potassium arsenite, and Fowler's solution (potassium arsenite prepared by dissolving As₂O₃ in potassium bicarbonate) in the mouse bone marrow micronucleus (MN) assay [1]. All three preparations were equally active at approximately 10 mg/kg by intraperitoneal (IP) injection. In contrast, the natural arsenic ore orpiment (principally As₂S₃) was completely inactive despite achieving blood arsenic levels of 300–900 ng/mL at 24 hours post-treatment. This finding demonstrates that genotoxic potency in this standard in vivo assay for chromosomal damage is governed by the arsenite ion (AsO₂⁻) itself, independent of the cation (K⁺ vs. Na⁺).

genotoxicity micronucleus assay arsenite carcinogenicity

Aqueous Solubility and Solution Basicity: Potassium Arsenite Yields Freely Soluble Basic Solutions, Unlike Sparingly Soluble Arsenic Trioxide

Potassium arsenite is described as freely soluble in water, producing solutions with pH > 7.0 due to the generation of moderate hydroxide ion concentrations . In contrast, arsenic trioxide (As₂O₃), the most common commercial arsenic compound and the direct synthetic precursor to potassium arsenite, exhibits limited water solubility of approximately 2 g/100 mL at 25 °C and yields acidic solutions (pKₐ = 9.2) [1]. Potassium arsenite is slightly soluble in ethanol, while sodium arsenite shares the same 'freely soluble in water, slightly soluble in alcohol' profile . This solubility differential means that for applications requiring concentrated aqueous arsenite solutions without the need for in situ dissolution of the oxide in alkali (the Fowler's solution preparation route), potassium arsenite provides a ready-to-use, high-concentration source of the AsO₂⁻ ion.

solubility solution chemistry basicity arsenic speciation

Density and Physical Form: Potassium Arsenite (8.76 g/cm³) Is Over 2-Fold Denser Than Arsenic Trioxide (3.86 g/cm³)

The reported density of potassium arsenite anhydrous is 8.76 g/cm³ at standard conditions [1]. This value is more than twofold higher than the density of arsenic trioxide, which is 3.86 g/cm³ for the cubic (α) phase at <180 °C [2]. The high density of potassium arsenite reflects the contribution of the potassium cation (atomic weight 39.10) and the compact ionic packing in the orthorhombic crystal lattice. For sodium arsenite, a directly comparable density value is not consistently reported in standard references, but based on the lighter sodium counterion (atomic weight 22.99), it is expected to be substantially lower. This density differential has practical implications for gravimetric dispensing, shipping weight calculations, and the design of containment systems for bulk storage.

density physical characterization solid-state properties material handling

Hygroscopicity and Ambient Stability: Potassium Arsenite Decomposes Gradually Upon Air Exposure, Mandating Hermetic Storage

Potassium arsenite is explicitly characterized as a hygroscopic white powder that decomposes slowly on exposure to air, with the decomposition driven by atmospheric carbon dioxide [1]. The Merck Index notes that commercial potassium arsenite has variable composition and must be kept well-stoppered [2]. Similarly, CAMEO Chemicals classifies it as 'unstable' and advises avoiding aeration . Sodium arsenite is also described as 'somewhat hygroscopic' and absorbs CO₂ from air, but the potassium salt's gradual conversion to arsenate in solution by atmospheric oxygen is specifically highlighted as a stability concern that is less prominently documented for the sodium analog . This stability profile requires that potassium arsenite be procured and stored under inert atmosphere or in hermetically sealed containers, with batch-to-batch compositional verification recommended for quantitative analytical applications.

hygroscopicity chemical stability storage conditions CO₂ reactivity

Formal National Reagent Standard: CNS 7804 Specifically Certifies Potassium Arsenite as a Chemical Reagent

The Republic of China (Taiwan) National Standard CNS 7804, titled 'Chemical Reagent (Potassium Arsenite),' was originally published on August 20, 1981, and was confirmed as a current, active standard on June 10, 2020 [1]. This standard specifies reagent-grade potassium arsenite with the molecular formula KAsO₂ and molecular weight 146.01 [2]. The existence of a dedicated, government-issued reagent standard for potassium arsenite, while a separate standard (CNS 1944-1976) exists for sodium arsenite, demonstrates that these two salts are treated as distinct chemical entities for analytical procurement purposes. No equivalent formal reagent standard exists that lumps arsenite salts together as a single interchangeable category. For laboratories operating under ISO/IEC 17025 quality management systems or requiring traceability to national metrology standards, procurement against CNS 7804 (or equivalent pharmacopoeial monographs) provides documentary evidence of fitness-for-purpose that a generic 'arsenite salt' specification cannot supply.

analytical reagent national standard quality specification CNS 7804

Potassium Arsenite Anhydrous: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


In Vivo Toxicology Studies Requiring Maximal Acute Arsenite Exposure Sensitivity

When designing rodent toxicology protocols that demand the highest achievable systemic arsenic burden from a single oral dose, potassium arsenite (LD₅₀ = 14 mg/kg) provides approximately 2.9-fold greater acute toxicity than sodium arsenite (LD₅₀ = 41 mg/kg), as established by Lehman (1951) and Smyth et al. (1969) [1]. This makes the potassium salt the preferred positive control for studies investigating acute arsenical poisoning, dose-response relationships, or antidote efficacy, where the lower LD₅₀ translates to smaller administered masses and reduced gavage volume-related artifacts.

Genotoxicity Screening Using the In Vivo Rodent Bone Marrow Micronucleus Assay

The Tinwell et al. (1991) study provides direct evidence that potassium arsenite, sodium arsenite, and Fowler's solution are equipotent inducers of micronuclei in mouse bone marrow at ~10 mg/kg IP [2]. For laboratories performing OECD Test Guideline 474-compliant micronucleus assays, potassium arsenite serves as a validated positive control compound for the arsenite class, with the advantage that its higher acute toxicity (see Scenario 1) provides a built-in safety margin when establishing maximum tolerated dose (MTD) ranges.

Mirror Silvering and Electroless Metal Reduction Processes Requiring Concentrated Basic Arsenite Solutions

Potassium arsenite is the historically established reducing agent for the chemical deposition of metallic silver onto glass surfaces during mirror manufacturing [3]. Its freely soluble, basic aqueous solutions (pH > 7.0) provide a ready-to-use reducing bath that does not require the preliminary dissolution of arsenic trioxide in alkali. This contrasts with the oxide precursor, which yields only ~2 g/100 mL solubility at 25 °C and requires stoichiometric KOH or KHCO₃ addition to generate the active arsenite species in situ. Procurement of pre-formed potassium arsenite eliminates this preparative variability.

Analytical Chemistry and Reagent Standardization Under National Metrology Frameworks

For laboratories accredited to ISO/IEC 17025 or operating under pharmacopoeial compliance requirements, potassium arsenite procured against the CNS 7804 national reagent standard provides documentary traceability that a generic 'arsenite salt' cannot supply [4]. The standard specifies molecular identity (KAsO₂, MW 146.01) and reagent-grade purity criteria, enabling its use as a primary or secondary standard in redox titrimetry, arsenic speciation analysis, and the preparation of certified reference materials. The parallel existence of CNS 1944-1976 for sodium arsenite reinforces the regulatory position that these salts are not interchangeable without re-validation.

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